Salviol
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Overview
Description
Salviol is a meroterpenoid that is ferruginol which has been substituted by an alpha-hydroxy group at position 6. It has a role as a plant metabolite. It is an abietane diterpenoid, a carbotricyclic compound and a meroterpenoid. It derives from a ferruginol.
Scientific Research Applications
Neuroprotective Effects in Alzheimer's Disease
Salviol has been shown to have protective effects on cognitive impairments in mice models induced by amyloid beta-protein, a hallmark of Alzheimer's Disease (AD). The research suggests that this compound can improve learning and memory abilities in these models by enhancing antioxidant activities and reducing acetylcholinesterase and nitrogen monoxide levels in the brain, indicating a potential for this compound in AD treatment Li Jin, 2007.
Anti-inflammatory Effects in Type 2 Diabetes
In a study involving patients with type 2 diabetes, this compound was found to significantly reduce levels of C-reactive protein (CRP), a marker of inflammation, suggesting its potential in managing inflammation-related aspects of diabetes Mo Gui-ying, 2005.
Pharmacokinetics and Platelet Activity
Research on the pharmacokinetics and pharmacodynamics of this compound B in healthy volunteers indicated that it can decrease platelet aggregation and adhesiveness, with implications for conditions involving platelet function Wang Shuo, 2004.
HPLC Analysis in Pharmaceutical Quality Control
The uncertainty of measurement in the HPLC determination of Fufangdanshen tablets, which contain this compound, was assessed to provide evidence for evaluating the measurement in pharmaceutical analysis, highlighting the importance of accurate this compound measurement in quality control Yang Liang, 2007.
Synthetic Biology for Diterpene Production
This compound, among other compounds, was the focus of a study in synthetic biology aiming to produce specific diterpenes in yeast, overcoming the natural biosynthetic plasticity of plants. This research offers insights into producing valuable minor metabolites like this compound for further evaluation of their bioactivity Codruta Ignea et al., 2017.
properties
Molecular Formula |
C20H30O2 |
---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(3S,4aS,10aS)-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-3,6-diol |
InChI |
InChI=1S/C20H30O2/c1-12(2)15-8-13-6-7-18-19(3,4)10-14(21)11-20(18,5)16(13)9-17(15)22/h8-9,12,14,18,21-22H,6-7,10-11H2,1-5H3/t14-,18-,20+/m0/s1 |
InChI Key |
PRYXPGFZVGZNBL-ADLFWFRXSA-N |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(C[C@H](CC3(C)C)O)C)O |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CC(CC3(C)C)O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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